Cas no 1752-01-8 (5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione)

5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione structure
1752-01-8 structure
商品名:5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione
CAS番号:1752-01-8
MF:C11H12N2O5
メガワット:252.223
CID:2782499
PubChem ID:13036394

5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione 化学的及び物理的性質

名前と識別子

    • 5,6,7-trimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • 1752-01-8
    • SCHEMBL10439113
    • DTXSID90515976
    • 5,6,7-TRIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE
    • 5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione
    • MDL: MFCD26407064
    • インチ: InChI=1S/C11H12N2O5/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(14)13-11(15)12-5/h4H,1-3H3,(H2,12,13,14,15)
    • InChIKey: QPDUYHVZUMVWSH-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C(=C2C(=C1)N=C(N=C2O)O)OC)OC

計算された属性

  • せいみつぶんしりょう: 252.07462149Da
  • どういたいしつりょう: 252.07462149Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 85.9Ų

5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM211837-1g
5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione
1752-01-8 95%
1g
$364 2021-08-04
Chemenu
CM211837-1g
5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione
1752-01-8 95%
1g
$*** 2023-03-30
Alichem
A189011564-250mg
5,6,7-Trimethoxyquinazoline-2,4(1h,3h)-dione
1752-01-8 95%
250mg
$180.40 2022-04-02
Alichem
A189011564-1g
5,6,7-Trimethoxyquinazoline-2,4(1h,3h)-dione
1752-01-8 95%
1g
$442.80 2022-04-02

5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione 関連文献

5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dioneに関する追加情報

Introduction to 5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione (CAS No. 1752-01-8)

5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the chemical identifier CAS No. 1752-01-8, belongs to the quinazoline class of molecules, which are well-documented for their pharmacological properties. The presence of multiple methoxy groups in its structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications and drug development.

The molecular structure of 5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione consists of a central benzene-like ring system fused with a pyridazine moiety. The two carbonyl groups at the 2 and 4 positions contribute to its electrophilic nature, making it susceptible to nucleophilic attacks and enabling the synthesis of various derivatives. This structural characteristic has been exploited in multiple research studies aiming to develop novel therapeutic agents.

In recent years, 5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in medicinal chemistry. One of the most compelling areas of research involves its role as a precursor in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can be modified at different positions to yield derivatives with distinct pharmacological properties. For instance, the methoxy groups can be selectively replaced or modified to introduce new functionalities that enhance binding affinity to biological targets.

One notable application of 5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione is in the development of anticancer agents. Quinazoline derivatives have shown promise in inhibiting various kinases and other enzymes involved in cancer cell proliferation. The unique structural features of this compound allow it to interact with specific amino acid residues in target proteins, leading to the disruption of signaling pathways that promote tumor growth. Several preclinical studies have highlighted its potential as a lead compound for further optimization into effective anticancer drugs.

Furthermore, 5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione has been explored for its antimicrobial properties. The combination of electron-withdrawing carbonyl groups and electron-donating methoxy groups creates a molecular environment that can disrupt bacterial cell membranes or inhibit essential metabolic processes. Recent research has shown that derivatives of this compound exhibit activity against Gram-positive and Gram-negative bacteria alike. This broad-spectrum activity makes it an attractive candidate for developing new antibiotics to combat resistant bacterial strains.

The synthesis of 5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from readily available precursors such as anthranilic acid or 2-amino benzoic acid derivatives. The introduction of methoxy groups at the 5, 6, and 7 positions is commonly achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide under controlled conditions. The formation of the dione moiety at the 2 and 4 positions is usually accomplished through oxidation reactions employing oxidizing agents like potassium permanganate or chromium-based oxidants.

The purity and quality of 5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione are critical factors that influence its downstream applications. High-purity samples are essential for structural elucidation by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Additionally, chromatographic methods like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound from reaction mixtures or impurities.

In conclusion,5,6,7 -Trimethoxyquinazoline -2,4(1 H,3 H ) -dione (CAS No .1752 -01 -8) is a structurally interesting compound with significant potential in pharmaceutical research . Its versatile reactivity and bioactivity make it a valuable scaffold for developing novel therapeutic agents . Ongoing studies continue to explore new derivatives and applications , further solidifying its importance in medicinal chemistry . p >

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